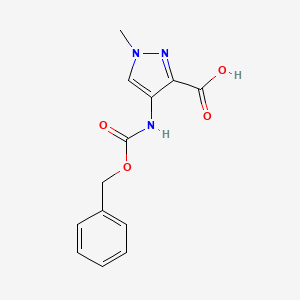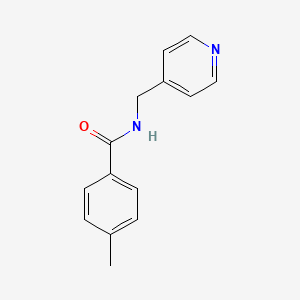
4-metil-N-(piridin-4-ilmetil)benzamida
Descripción general
Descripción
4-methyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
4-methyl-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is known to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is critical in various physiological and pathological processes.
Mode of Action
It’s likely that it interacts with its target protein in a manner similar to other benzanilides , a class of compounds to which it belongs. These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.
Biochemical Pathways
If it indeed targets vegfr1 like its structurally similar compound, it could potentially affect angiogenesis and other vegfr1-related pathways .
Result of Action
Given its potential target, it might influence the processes of angiogenesis and cellular proliferation, among others .
Métodos De Preparación
The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-4-ylmethanamine under specific reaction conditions. The process generally includes the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
4-methyl-N-(pyridin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Comparación Con Compuestos Similares
4-methyl-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide: This compound has a similar structure but with a chlorophenyl group instead of a methyl group, which may result in different chemical and biological properties.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridinyl group but lacks the benzamide moiety, leading to different reactivity and applications.
Propiedades
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-2-4-13(5-3-11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDAVHQVXASJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968323 | |
| Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-40-1 | |
| Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
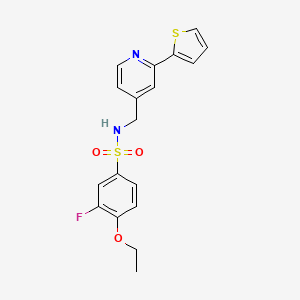
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2415399.png)
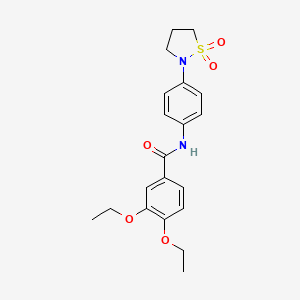
![1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione](/img/structure/B2415402.png)
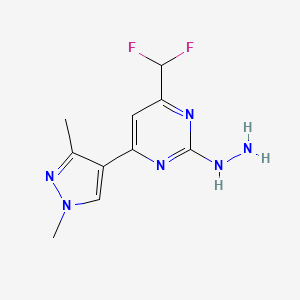
![2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2415404.png)
![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2415408.png)
![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)
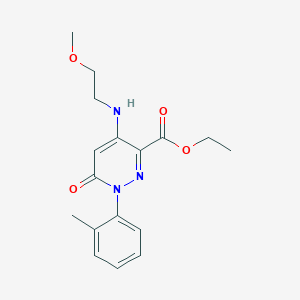
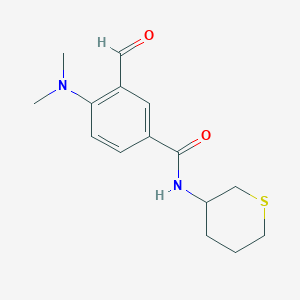
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)
